molecular formula C27H52O4 B14648383 Heptane-1,7-diyl didecanoate CAS No. 42236-09-9

Heptane-1,7-diyl didecanoate

Cat. No.: B14648383
CAS No.: 42236-09-9
M. Wt: 440.7 g/mol
InChI Key: QMFBUVOXEZHEFR-UHFFFAOYSA-N
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Description

Heptane-1,7-diyl didecanoate is a linear diester compound formed by the esterification of decanoic acid (a 10-carbon saturated fatty acid) with heptane-1,7-diol. Its molecular formula is C₂₇H₅₀O₄, with a molecular weight of 438.69 g/mol. Structurally, it consists of a heptane backbone with two decanoate ester groups at the terminal positions.

Properties

CAS No.

42236-09-9

Molecular Formula

C27H52O4

Molecular Weight

440.7 g/mol

IUPAC Name

7-decanoyloxyheptyl decanoate

InChI

InChI=1S/C27H52O4/c1-3-5-7-9-11-14-18-22-26(28)30-24-20-16-13-17-21-25-31-27(29)23-19-15-12-10-8-6-4-2/h3-25H2,1-2H3

InChI Key

QMFBUVOXEZHEFR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(=O)OCCCCCCCOC(=O)CCCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of heptane-1,7-diyl didecanoate typically involves the esterification of heptane-1,7-diol with decanoic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to ensure complete conversion of the diol to the diester. The reaction mixture is then purified by distillation or recrystallization to obtain the pure product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction. Additionally, solvent-free conditions or the use of green solvents may be explored to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Heptane-1,7-diyl didecanoate can undergo various chemical reactions, including:

    Oxidation: The ester groups can be oxidized to form carboxylic acids.

    Reduction: The ester groups can be reduced to form alcohols.

    Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base catalyst.

Major Products Formed

    Oxidation: Decanoic acid and heptane-1,7-dicarboxylic acid.

    Reduction: Heptane-1,7-diol and decanol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Heptane-1,7-diyl didecanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug delivery systems due to its lipophilic nature.

    Industry: Utilized as a plasticizer in polymer production and as a lubricant in various industrial processes.

Mechanism of Action

The mechanism of action of heptane-1,7-diyl didecanoate depends on its specific application. In biological systems, it may interact with cell membranes due to its lipophilic nature, potentially disrupting membrane integrity and leading to antimicrobial effects. In drug delivery, it may enhance the solubility and bioavailability of hydrophobic drugs.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following compounds are selected for comparison based on shared ester functionalities, chain lengths, or applications:

Table 1: Key Properties of Heptane-1,7-diyl Didecanoate and Analogues
Compound Molecular Formula Molecular Weight (g/mol) Key Properties Applications/Findings References
This compound C₂₇H₅₀O₄ 438.69 Lipophilic, linear diester Hypothesized: Plasticizers, lubricants -
Hexyl decanoate C₁₆H₃₂O₂ 256.43 Boiling point ~300°C, soluble in oils Flavoring agent, fragrance additive
Phorbol didecanoate C₄₂H₆₄O₈ 720.95 Tumor-promoting activity in cell studies Oncogenesis research (promoter)
Isoamyl heptanoate C₁₂H₂₄O₂ 200.32 Fruity odor, soluble in ethanol Food flavoring, perfumery

Detailed Comparisons

Hexyl Decanoate (CAS Not Provided)
  • Structural Differences: Hexyl decanoate is a monoester with a hexyl alcohol backbone, whereas this compound is a diester with a longer heptane chain.
  • Physical Properties: Hexyl decanoate has a lower molecular weight (256.43 g/mol vs. 438.69 g/mol) and higher volatility, making it suitable for flavor applications. In contrast, the heptane-based diester likely exhibits lower volatility and higher thermal stability.
Phorbol Didecanoate
  • Structural Differences: Phorbol didecanoate contains a complex diterpene backbone (phorbol) esterified with decanoic acid, unlike the simple aliphatic heptane backbone of this compound.
  • Functional Contrast: Phorbol didecanoate is a potent tumor promoter in cell cultures, as demonstrated in C3H/10T1/2 mouse embryo studies .
  • Solubility: Phorbol esters (e.g., phorbol didecanoate) are often soluble in polar solvents like DMSO, whereas this compound is likely more soluble in nonpolar solvents.
Isoamyl Heptanoate
  • Chain Length and Functionality: Isoamyl heptanoate is a branched monoester with a shorter carbon chain (C7 acid + C5 alcohol). Its fruity aroma contrasts with the odorless, waxy nature expected of this compound.
  • Industrial Relevance: Isoamyl heptanoate’s applications in fragrances highlight how ester branching and chain length dictate sensory properties, whereas linear diesters prioritize mechanical performance in materials science .

Research Findings and Gaps

  • Biological Activity: Phorbol didecanoate’s role in oncogenesis underscores the importance of backbone structure in biological activity. The linear heptane diester is unlikely to interact with cellular receptors in the same manner due to its lack of a phorbol-like scaffold .
  • Physical Data Limitations: While hexyl decanoate and isoamyl heptanoate have well-documented properties (e.g., boiling points, solubility), similar data for this compound are absent in the provided evidence. Its properties must be inferred from structural analogs.
  • Toxicity Profile: Phorbol didecanoate’s toxicity contrasts with the presumed inertness of this compound in biological systems, emphasizing the need for empirical toxicity studies on the latter.

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